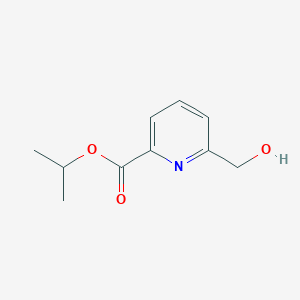

Isopropyl 6-(hydroxymethyl)picolinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

propan-2-yl 6-(hydroxymethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C10H13NO3/c1-7(2)14-10(13)9-5-3-4-8(6-12)11-9/h3-5,7,12H,6H2,1-2H3 |

InChI Key |

LYJLJDHLUXSEQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC(=N1)CO |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern AnalysisMass spectrometry provides vital information about a molecule's mass and, by extension, its elemental composition and structural components. The intended subsections were:

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination:HRMS provides a highly accurate mass measurement, which is essential for unequivocally confirming the molecular formula of a compound. No published HRMS data for Isopropyl 6-(hydroxymethyl)picolinate could be located.

While information on related compounds, such as other esters of 6-(hydroxymethyl)picolinic acid, is available, the strict focus on the isopropyl derivative precludes the use of such data as a substitute. The unique electronic and steric effects of the isopropyl group would result in distinct spectroscopic signatures.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. The IR spectrum arises from changes in the dipole moment during molecular vibrations, while the Raman spectrum results from changes in polarizability.

For this compound, the key functional groups are the pyridine (B92270) ring, the isopropyl ester, and the hydroxymethyl group. The characteristic vibrational frequencies for these groups can be predicted based on data from analogous compounds.

Key Vibrational Modes:

Pyridine Ring: The pyridine ring exhibits several characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, are expected around 1000 cm⁻¹.

Ester Group: The most prominent feature of the ester group is the strong C=O stretching vibration, which is expected in the range of 1720-1740 cm⁻¹ for an α,β-unsaturated ester like a picolinate (B1231196). Two distinct C-O stretching vibrations are also characteristic of the ester linkage, appearing in the 1300-1000 cm⁻¹ region.

Hydroxymethyl Group: The O-H stretching vibration of the primary alcohol will give rise to a broad band in the IR spectrum, typically in the 3500-3200 cm⁻¹ region, indicative of hydrogen bonding. The C-O stretching of the primary alcohol is expected around 1050-1000 cm⁻¹.

Aliphatic Groups: The C-H stretching vibrations of the isopropyl and hydroxymethyl groups will be observed just below 3000 cm⁻¹, while their bending vibrations will appear in the 1470-1370 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy is particularly useful in analyzing the vibrations of the pyridine ring. While some ring modes might be weak in the IR spectrum, they can be strong and sharp in the Raman spectrum, aiding in a more complete vibrational assignment.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Hydroxymethyl | O-H stretch | ~3400 (broad) | Weak | Medium to Strong (IR) |

| Aliphatic C-H | C-H stretch | 2980-2850 | 2980-2850 | Medium to Strong |

| Ester | C=O stretch | ~1730 | ~1730 | Very Strong (IR) |

| Pyridine Ring | C=C, C=N stretch | 1600-1450 | 1600-1450 | Medium to Strong |

| Aliphatic C-H | C-H bend | 1470-1370 | 1470-1370 | Medium |

| Ester | C-O stretch | 1300-1100 | Weak | Strong (IR) |

| Hydroxymethyl | C-O stretch | ~1040 | Weak | Medium (IR) |

| Pyridine Ring | Ring Breathing | Weak | ~1000 | Strong (Raman) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted pyridine ring, which is an aromatic system. The electronic transitions are primarily of the π → π* and n → π* types.

Based on studies of similar pyridine derivatives, the UV-Vis spectrum of this compound in a non-polar solvent is expected to show two main absorption bands.

π → π Transitions:* These are typically high-energy transitions and result in strong absorption bands. For the pyridine ring, these transitions are expected to appear at shorter wavelengths, likely below 280 nm. The presence of substituents on the pyridine ring, such as the ester and hydroxymethyl groups, can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted pyridine.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring) to an anti-bonding π* orbital. These are lower in energy and result in weaker absorption bands at longer wavelengths, typically above 280 nm.

The solvent can have a significant effect on the UV-Vis spectrum. In polar, protic solvents, hydrogen bonding to the nitrogen atom can lead to a hypsochromic (blue) shift of the n → π* transition.

| Transition Type | Predicted λmax (nm) | Solvent Effects |

|---|---|---|

| π → π | ~220-240 and ~260-280 | Relatively insensitive to solvent polarity |

| n → π | ~280-300 | Hypsochromic (blue) shift in polar, protic solvents |

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, as well as the investigation of intermolecular interactions that govern the crystal packing.

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For picolinate esters like this compound, several crystal growth strategies can be employed:

Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the anti-solvent) in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

The presence of the hydroxymethyl group introduces the possibility of strong hydrogen bonding, which can influence the crystallization process and the resulting crystal packing.

While a specific crystal structure for this compound is not available, the expected bond lengths and angles can be inferred from the structures of related picolinate esters.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | Pyridine C-N | ~1.34 Å |

| Bond Length | Pyridine C-C | ~1.39 Å |

| Bond Length | Ester C=O | ~1.21 Å |

| Bond Length | Ester C-O (acyl) | ~1.33 Å |

| Bond Length | Ester C-O (alkyl) | ~1.46 Å |

| Bond Length | Hydroxymethyl C-O | ~1.43 Å |

| Bond Angle | Pyridine C-N-C | ~117° |

| Bond Angle | Pyridine N-C-C | ~123° |

| Bond Angle | Ester O=C-O | ~125° |

| Dihedral Angle | Pyridine Ring - Ester Group | Near planar to slightly twisted |

The planarity of the picolinate system is a key structural feature, with the ester group often being nearly coplanar with the pyridine ring to maximize conjugation. The isopropyl group will adopt a staggered conformation relative to the ester C-O bond.

The crystal packing of this compound will be dictated by a variety of intermolecular interactions. The presence of a hydrogen bond donor (the hydroxymethyl group) and multiple hydrogen bond acceptors (the pyridine nitrogen and the ester carbonyl oxygen) suggests that hydrogen bonding will play a significant role in the supramolecular assembly.

Hydrogen Bonding: The most likely hydrogen bonding motif would involve the hydroxyl proton of the hydroxymethyl group and the nitrogen atom of the pyridine ring of an adjacent molecule, forming chains or more complex networks. Intermolecular hydrogen bonds to the ester carbonyl oxygen are also possible.

van der Waals Forces: Weaker, non-directional van der Waals forces between the aliphatic isopropyl groups and other parts of the molecules will also contribute to the crystal packing.

The interplay of these different intermolecular interactions will determine the final crystal structure and influence the physical properties of the solid material, such as its melting point and solubility.

Chemical Reactivity and Transformation Studies

Hydrolysis Kinetics of the Isopropyl Ester Moiety

The hydrolysis of the isopropyl ester group in Isopropyl 6-(hydroxymethyl)picolinate to its corresponding carboxylic acid, 6-(hydroxymethyl)picolinic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base. The kinetics of ester hydrolysis are significantly influenced by both electronic and steric factors.

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the isopropoxide leaving group.

Metal ions can also catalyze the hydrolysis of picolinate (B1231196) esters. acs.org Divalent metal ions like Cu²⁺, Ni²⁺, or Zn²⁺ can coordinate to the pyridine (B92270) nitrogen and the carbonyl oxygen, polarizing the ester and making it more susceptible to nucleophilic attack by water or hydroxide ions.

| Ester | Alkyl Group | Relative Steric Hindrance | t1/2 in Rat Plasma (min) nih.gov |

|---|---|---|---|

| Methyl Benzoate | Methyl | Low | 36 |

| Ethyl Benzoate | Ethyl | Medium | 17 |

| n-Propyl Benzoate | n-Propyl | High | 10 |

| This compound | Isopropyl | High (Branched) | Predicted to be slower than n-propyl ester due to branching |

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group is a versatile handle for further molecular elaboration through oxidation or nucleophilic substitution.

The hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde : Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, yielding Isopropyl 6-formylpicolinate. Reagents such as manganese dioxide (MnO₂) are commonly used for the oxidation of benzylic and allylic alcohols and are effective for heteroaromatic methanol (B129727) derivatives. Pyridinium chlorochromate (PCC) is another suitable reagent for this transformation.

Oxidation to Carboxylic Acid : Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions would oxidize the alcohol, and potentially the isopropyl ester, ultimately leading to pyridine-2,6-dicarboxylic acid.

| Desired Product | Typical Reagent | Reaction Conditions |

|---|---|---|

| 6-Formylpicolinate derivative | Manganese Dioxide (MnO₂) | Inert solvent (e.g., Dichloromethane (B109758), Chloroform), Room Temp |

| 6-Formylpicolinate derivative | Pyridinium Chlorochromate (PCC) | Anhydrous Dichloromethane, Room Temp |

| Pyridine-2,6-dicarboxylic acid | Potassium Permanganate (KMnO₄) | Aqueous base, heat, followed by acidification |

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions, or more commonly, by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the resulting electrophilic carbon is susceptible to attack by a wide range of nucleophiles (e.g., halides, cyanide, azide (B81097), amines, thiols), providing a route to a variety of 6-substituted picolinate derivatives. For example, reaction with thionyl chloride (SOCl₂) would convert the hydroxymethyl group to a chloromethyl group, yielding Isopropyl 6-(chloromethyl)picolinate, a versatile intermediate for further functionalization.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The electronic nature of the pyridine ring governs its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) : The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene. wikipedia.org The presence of two electron-withdrawing groups (the ester and hydroxymethyl groups) further deactivates the ring. Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, or sulfonation require harsh conditions and typically proceed in low yields. byjus.commasterorganicchemistry.com If substitution does occur, it is directed to the C-3 and C-5 positions, which are meta to the nitrogen and the existing substituents. A common strategy to enhance the reactivity of pyridines toward electrophiles is to first form the N-oxide, which is more susceptible to electrophilic attack. wikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution (NAS) : Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). stackexchange.comechemi.com Since the C-2 and C-6 positions are already substituted in this compound, the most likely site for nucleophilic aromatic substitution is the C-4 position. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the ring to form a stable anionic intermediate (a Meisenheimer complex), with the negative charge delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com This is followed by the elimination of a leaving group. In the absence of a good leaving group (like a halide), very strong nucleophiles such as organolithium reagents or sodium amide can attack the ring, leading to substitution of a hydride ion, as seen in the Chichibabin reaction. youtube.com

Ligand Exchange Reactions and Transmetalation Processes (for Metal Complexes)

Picolinic acid and its derivatives are well-known chelating agents in coordination chemistry, forming stable complexes with a wide range of metal ions. wikipedia.orgresearchgate.net this compound can act as a bidentate N,O-ligand, coordinating through the pyridine nitrogen and the oxygen of the hydroxymethyl group. Upon hydrolysis of the ester, the resulting picolinate anion can also chelate through the nitrogen and a carboxylate oxygen.

Ligand Exchange Reactions : In a coordination complex, the picolinate ligand can be replaced by another ligand present in the solution. The mechanism of these exchange reactions can be associative (A), dissociative (D), or interchange (I). acs.orgdiva-portal.org The specific pathway depends on factors such as the nature of the metal ion, the solvent, and the incoming ligand. Studies on dioxouranium(VI) complexes with picolinate ligands have shown that the activation entropies of the exchange reactions can indicate the degree of solvent participation and help elucidate the mechanism. acs.orgdiva-portal.org

Transmetalation Processes : Transmetalation is a fundamental step in many catalytic cycles, involving the transfer of a ligand from one metal center to another. rsc.org A metal complex of this compound could participate in such a process. For example, in palladium-catalyzed cross-coupling reactions, an organometallic reagent (R-M') might react with a palladium complex (Lₙ-Pd-X) in a transmetalation step to form a new complex (Lₙ-Pd-R) and a metal salt (M'-X). acs.org The electronic properties of the picolinate ligand would influence the rate and efficiency of this process.

Mechanistic Pathways of Decomposition and Stability Investigations in Research Solvents

The stability of this compound depends on the environmental conditions, including the solvent, pH, and temperature.

Decomposition Pathways : Under thermal stress, potential decomposition pathways include the homolytic cleavage of bonds or elimination reactions. For instance, thermal decomposition of related chromium picolinate complexes has been studied, though the mechanisms are complex. researchgate.net Under strongly acidic or basic conditions, the primary decomposition pathway is the hydrolysis of the ester moiety, as discussed in section 4.1. At very high temperatures, decarboxylation of the resulting picolinic acid could occur. The hydroxymethyl group is generally stable, but can be susceptible to oxidation in the presence of oxidizing agents or air over long periods.

Stability in Solvents : The compound is expected to be stable in common aprotic organic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) under neutral conditions. In protic solvents, particularly water and alcohols, slow hydrolysis of the ester can occur, a process accelerated by the presence of acid or base. Like many pyridine derivatives with polar functional groups, it may be hygroscopic, absorbing moisture from the air. jubilantingrevia.com

| Condition | Solvent | Expected Stability/Reactivity |

|---|---|---|

| Neutral, Room Temp | DCM, THF, Acetonitrile | Generally Stable |

| Acidic (e.g., aq. HCl) | Water, Alcohols | Hydrolysis of ester moiety |

| Basic (e.g., aq. NaOH) | Water, Alcohols | Rapid hydrolysis of ester moiety |

| Elevated Temperature | Inert Solvent | Potential for thermal decomposition |

| Presence of Oxidants | Various | Oxidation of hydroxymethyl group |

Coordination Chemistry of Picolinate Ester Ligands

Picolinate (B1231196) Esters as Monodentate and Bidentate Ligands

Picolinate esters, derived from picolinic acid, primarily function as bidentate ligands in coordination chemistry. The most common coordination mode involves the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atom of the ester group, forming a stable five-membered chelate ring upon coordination to a metal center. This bidentate N,O-chelation is a recurring motif in the crystal structures of numerous transition metal complexes. researchgate.net

The coordination of Isopropyl 6-(hydroxymethyl)picolinate is expected to follow this general trend, with the pyridine nitrogen and the ester carbonyl oxygen acting as the primary donor atoms. The hydroxymethyl group at the 6-position of the pyridine ring can also potentially participate in coordination, leading to a tridentate binding mode, although this is less common for simple picolinate esters.

While bidentate coordination is predominant, monodentate coordination of picolinate esters is also possible, though less frequently observed. In such cases, the ligand would typically coordinate through the more Lewis basic pyridine nitrogen atom. The likelihood of monodentate versus bidentate coordination can be influenced by several factors, including the nature of the metal ion, the presence of competing ligands, and the steric bulk of the ester group. For instance, in the presence of strongly coordinating ancillary ligands or with metal ions that have a strong preference for a specific coordination geometry, a picolinate ester might be forced to adopt a monodentate binding mode.

The versatile coordination behavior of picolinate-based ligands is highlighted by a comprehensive study that identified 33 different coordination modes for this class of compounds, with the vast majority (92%) involving an N,O-chelate ring. researchgate.net This underscores the strong preference for bidentate coordination in picolinate-type ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with picolinate ester ligands is typically achieved through the reaction of a suitable metal precursor, such as a metal halide or acetate (B1210297), with the picolinate ester ligand in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can significantly influence the outcome of the reaction, including the coordination number and geometry of the resulting complex.

Picolinate and its derivatives have been extensively used to synthesize a wide array of transition metal complexes, exhibiting diverse geometries and interesting chemical properties.

Ruthenium Complexes: Ruthenium complexes featuring picolinate-type ligands have been synthesized and characterized. For instance, tris-complexes of ruthenium(III) with N-(aryl)picolinamide ligands, which are structurally related to picolinate esters, have been prepared and their electrochemical properties investigated. rsc.org These complexes typically exhibit an octahedral geometry with the ligands acting as bidentate N,N-donors. rsc.org The electronic properties of these complexes, including their redox potentials, can be tuned by modifying the substituents on the picolinamide (B142947) ligand. rsc.org

Manganese Complexes: Manganese complexes with picolinate-based ligands have also been explored. A series of pentadentate ligands containing dipicolinic acid units have been used to form stable Mn(II) complexes. rsc.org The coordination environment around the manganese ion in these complexes is often a distorted pentagonal bipyramidal geometry, completed by one or two water molecules. rsc.org

Osmium Complexes: While specific examples with this compound are not readily available, the coordination chemistry of osmium with other picolinate derivatives is known. The synthesis of such complexes would likely proceed via standard substitution reactions from osmium precursors.

Palladium Complexes: Palladium complexes are of particular interest due to their catalytic applications. While detailed studies on palladium complexes with this compound are scarce, the general principles of palladium coordination chemistry suggest that such complexes could be readily synthesized and would likely find applications in catalysis.

A summary of representative transition metal complexes with picolinate-type ligands is presented in the table below.

| Metal | Ligand Type | Coordination Geometry | Key Findings |

| Ruthenium(III) | N-(aryl)picolinamide | Octahedral | One-electron paramagnetic complexes with tunable redox properties. rsc.org |

| Manganese(II) | Pentadentate dipicolinic acid derivative | Pentagonal bipyramidal | Formation of stable, hydrated complexes. rsc.org |

This table is generated based on available data for similar picolinate-type ligands and serves as an illustrative example.

The coordination chemistry of picolinate ligands extends beyond transition metals to include main group elements. For instance, dipicolinate complexes of main group metals such as Ca, Sr, Ba, Pb, and Bi have been synthesized and characterized. researchgate.net In these complexes, the dipicolinate ligand acts as a tridentate donor, and the coordination sphere is often completed by water molecules, leading to coordination numbers ranging from six to nine. researchgate.net Mercury(II) complexes with picolinic acid and its ester derivatives have also been reported, showcasing both monomeric and polymeric structures. nih.gov The coordination mode of the picolinate ligand in these mercury complexes can vary, acting as a bidentate chelating ligand or a bridging ligand. nih.gov

Spectroscopic Probing of Metal-Ligand Interactions

A variety of spectroscopic techniques are employed to characterize metal-picolinate ester complexes and to probe the nature of the metal-ligand interactions.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the picolinate ester to the metal center. Upon coordination, the vibrational frequencies of the C=O (ester carbonyl) and C=N (pyridine) stretching modes are expected to shift, typically to lower wavenumbers, providing direct evidence of ligand binding. orientjchem.orgodinity.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of transition metal-picolinate complexes provide valuable information about the electronic structure of the complex. These spectra are often characterized by ligand-to-metal charge transfer (LMCT) bands in the visible region, which are responsible for the color of the complexes. rsc.orgodinity.com The energy of these transitions can be influenced by the nature of the metal, its oxidation state, and the substituents on the picolinate ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) is instrumental in elucidating the structure of the complex in solution. The chemical shifts of the protons and carbons on the picolinate ligand will change upon coordination to the metal. For paramagnetic complexes, NMR spectra can be broad, but can still provide useful structural information. orientjchem.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is used to study complexes with unpaired electrons (paramagnetic complexes). For example, ruthenium(III) complexes of N-(aryl)picolinamide show rhombic EPR spectra at low temperatures, which is characteristic of a low-spin d⁵ system in a distorted octahedral environment. rsc.org

A summary of the expected spectroscopic changes upon coordination of a picolinate ester ligand is provided below.

| Spectroscopic Technique | Observable Change | Information Gained |

| Infrared (IR) | Shift in C=O and C=N stretching frequencies | Confirmation of ligand coordination |

| UV-Visible (UV-Vis) | Appearance of new absorption bands (e.g., LMCT) | Electronic structure of the complex |

| Nuclear Magnetic Resonance (NMR) | Changes in chemical shifts of ligand protons and carbons | Structure of diamagnetic complexes in solution |

| Electron Paramagnetic Resonance (EPR) | Characteristic signals for paramagnetic species | Electronic structure and environment of unpaired electrons |

This table provides a general overview of the application of these techniques in the study of metal-picolinate complexes.

Ligand Field Theory and Electronic Structure Analysis of Complexes

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. wikipedia.orgfiveable.me It considers the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. In an octahedral complex, the five degenerate d-orbitals split into two sets of different energies: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dx²-y², dz²). libretexts.org The energy difference between these sets is known as the ligand field splitting parameter (Δo).

The electronic structure of these complexes can be further investigated using computational methods, such as Density Functional Theory (DFT). DFT calculations can provide insights into the molecular orbital energies, the nature of the metal-ligand bonding, and can help in the interpretation of spectroscopic data. ionicviper.org For example, DFT calculations have been used to optimize the structures of cobalt(II) picolinate complexes and to understand their DNA cleavage activity. nih.gov

Reaction Kinetics of Metal-Picolinate Complex Formation and Dissociation

The study of the kinetics of formation and dissociation of metal complexes provides crucial information about their stability and reactivity. The formation of a metal-picolinate complex typically proceeds through a stepwise mechanism where solvent molecules in the coordination sphere of the metal ion are sequentially replaced by the donor atoms of the picolinate ligand.

The rate of formation of the complex is influenced by several factors, including the nature of the metal ion (its lability), the concentration of the reactants, the pH of the solution, and the temperature. For instance, the formation of chromium(III)-EDTA complexes from hexaamminechromium(III) has been shown to be dependent on both the ligand concentration and pH.

The dissociation of the picolinate ligand from the metal complex is the reverse process of formation. The rate of dissociation is a measure of the kinetic inertness of the complex. For bidentate ligands like picolinate esters, dissociation is also a stepwise process, with the breaking of the first metal-ligand bond being the rate-determining step. emich.edu The kinetics of ligand exchange reactions involving bidentate ligands and nickel(II) complexes have been studied, revealing that the reaction mechanism can be influenced by the pH and the nature of the entering and leaving ligands. emich.eduemich.edu

The hydrolysis of picolinate esters can be catalyzed by metal ions, and the kinetics of this process have been investigated. The rate of hydrolysis is dependent on the metal ion concentration, indicating the formation of a metal-ester complex as an intermediate. acs.org

Investigation of Coordination Modes and Geometries

The coordination chemistry of picolinate ligands has been a subject of extensive research due to their versatile binding capabilities and the interesting structural and electronic properties of their metal complexes. This compound, as a derivative of picolinic acid, is expected to exhibit coordination behaviors analogous to other picolinate-based ligands. The primary coordination involves the pyridine nitrogen atom and one of the carboxylate oxygen atoms, forming a stable five-membered chelate ring with a metal ion.

Primary Coordination Mode: Bidentate N,O-Chelation

Influence of Substituents

The isopropyl ester group is sterically bulkier than a simple methyl or ethyl group, which can influence the packing of the complex in the solid state and its solubility in various solvents. The 6-(hydroxymethyl) group is not typically expected to coordinate directly to the metal center, especially when the strong N,O-chelating moiety of the picolinate is present. Instead, the hydroxyl functionality can participate in hydrogen bonding, creating supramolecular assemblies and stabilizing the crystal lattice. srce.hr This is analogous to the behavior seen in complexes of 6-hydroxypicolinic acid, where the hydroxyl group often forms intermolecular hydrogen bonds. srce.hrresearchgate.net

Common Coordination Geometries

The geometry of the resulting metal complex is determined by the coordination number of the metal ion and the nature of any co-ligands present.

Octahedral Geometry: For first-row transition metals such as Cobalt(II), Nickel(II), and Copper(II), a coordination number of six is common, leading to octahedral or distorted octahedral geometries. srce.hrnih.govrsc.org In many instances, two picolinate ligands coordinate to the metal center in a trans configuration, with the remaining two positions in the equatorial plane being occupied by solvent molecules (like water) or other neutral ligands. srce.hrresearchgate.net For example, the complex [Cu(6-OHpic)₂(H₂O)₂] features an elongated octahedral environment where two N,O-bidentate picolinate ligands coordinate equatorially, and two water molecules are in the axial positions. researchgate.net

Square Pyramidal and Other Geometries: Copper(II) complexes, due to the Jahn-Teller effect, often exhibit distorted geometries. While tetragonally distorted octahedra are common, square-pyramidal coordination has also been observed. srce.hrresearchgate.net In the complex formed between copper(II), 3-hydroxypicolinic acid, and 4-picoline, a square-pyramidal geometry is adopted. researchgate.net

Lanthanide Complexes: Lanthanide ions, being larger, typically exhibit higher coordination numbers (e.g., 8 or 9). This leads to more complex geometries such as a distorted square antiprism or a tricapped trigonal prism. acs.orgnih.gov In these complexes, the picolinate ligand still acts as a bidentate chelator. acs.orgnih.gov

Detailed Research Findings from Analogous Systems

While specific crystal structure data for this compound complexes are not widely available, detailed structural parameters from closely related complexes provide valuable insight. The study of [Cu(6-OHpic)₂(3-pic)₂] (where 6-OHpicH is 6-hydroxypicolinic acid and 3-pic is 3-picoline) offers a representative example of the coordination environment. srce.hr

In this complex, the copper(II) ion is in a tetragonally compressed octahedral environment. srce.hr Two 6-hydroxypicolinate ligands act as bidentate N,O-chelators, and two 3-picoline molecules occupy the remaining coordination sites in a trans arrangement. srce.hr

Table 1: Selected Bond Lengths for [Cu(6-OHpic)₂(3-pic)₂] Data sourced from a study on a copper(II) complex with 6-hydroxypicolinic acid and 3-picoline. srce.hr

| Bond | Length (Å) |

| Cu-O | 1.985(2) |

| Cu-N(picolinate) | 2.016(2) |

| Cu-N(picoline) | 2.417(2) |

Table 2: Selected Bond Angles for [Cu(6-OHpic)₂(3-pic)₂] Data sourced from a study on a copper(II) complex with 6-hydroxypicolinic acid and 3-picoline. srce.hr

| Angle | Degree (°) |

| O-Cu-N(picolinate) | 81.79(8) |

| O-Cu-O' | 180.0 |

| N(picolinate)-Cu-N(picolinate)' | 180.0 |

| N(picoline)-Cu-N(picoline)' | 180.0 |

The data in these tables illustrate the typical bond lengths and the acute bite angle of the picolinate ligand when it forms a chelate ring. The geometry is clearly distorted from a perfect octahedron, a common feature in such complexes. The hydroxymethyl group in this compound is expected to allow for similar coordination modes and geometries, with the potential for extensive hydrogen-bonding networks further influencing the crystal packing.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.

Density Functional Theory (DFT) is a robust method for determining the electronic ground state properties of molecules. A typical DFT study on Isopropyl 6-(hydroxymethyl)picolinate would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. From this optimized structure, various properties can be calculated. Common combinations of exchange-correlation functionals and basis sets, such as B3LYP/6-31G(d,p), are often employed for such calculations. nih.gov

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Predicted Value | Unit |

|---|---|---|

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| Polarizability | Value | ų |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Energy | Unit |

|---|---|---|

| HOMO | Value | eV |

| LUMO | Value | eV |

Note: The values in this table are placeholders and would be determined by actual FMO analysis.

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. mdpi.comresearchgate.netchemrxiv.org It is invaluable for predicting how a molecule will interact with other molecules. mdpi.com Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. Conversely, regions of positive potential (typically colored blue) are electron-poor and represent potential electrophilic or hydrogen bond donor sites. mdpi.com For this compound, the oxygen and nitrogen atoms would be expected to show negative electrostatic potential.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations often focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic nature of molecules over time. mdpi.com An MD simulation of this compound would model the movements of its atoms and their interactions with a solvent, such as water. This would reveal the molecule's preferred shapes (conformational landscapes) and how it is stabilized by the surrounding solvent molecules (solvation effects).

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. jbcpm.com In a research context, docking studies could be used to investigate how this compound might interact with a specific protein or enzyme. The results of a docking study are often expressed as a binding affinity or docking score, which estimates the strength of the interaction. jbcpm.com The analysis would also reveal the specific binding modes, detailing the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. jbcpm.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net If a set of molecules similar to this compound with known reactivity or binding affinity data were available, a QSAR model could be developed. This model would use calculated molecular descriptors (properties derived from the chemical structure) to predict the activity of new, untested compounds. The focus of such a model would be on predicting chemical reactivity or binding affinity, rather than therapeutic efficacy.

Prediction of Spectroscopic Signatures using Computational Methods

Computational chemistry provides a powerful, non-destructive avenue for predicting the spectroscopic characteristics of molecules such as this compound. By employing quantum mechanical calculations, it is possible to obtain theoretical spectra that can aid in the interpretation of experimental data and confirm structural assignments. The primary method for these predictions is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. researchgate.netresearchgate.net

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For organic molecules containing nitrogen and oxygen, hybrid functionals like B3LYP are commonly used in conjunction with Pople-style basis sets such as 6-311++G(d,p). nih.gov These calculations begin with the geometry optimization of the molecule to find its lowest energy conformation. lmaleidykla.lt Following optimization, specific calculations are performed to predict different types of spectra.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectra

Theoretical NMR chemical shifts are calculated using methods like the Gauge-Including Atomic Orbital (GIAO). nih.govresearchgate.net This approach computes the isotropic magnetic shielding tensors for each nucleus. The chemical shifts (δ) are then determined by comparing these values to the shielding tensor of a reference standard, typically tetramethylsilane (B1202638) (TMS). Such predictions are invaluable for assigning signals in complex experimental spectra and for confirming the connectivity of the molecule's atomic framework. nih.gov

Below are the computationally predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine (B92270) H3 | 7.95 - 8.05 |

| Pyridine H4 | 7.85 - 7.95 |

| Pyridine H5 | 7.60 - 7.70 |

| Isopropyl CH | 5.15 - 5.25 |

| Methylene (B1212753) CH₂ | 4.75 - 4.85 |

| Hydroxyl OH | 3.50 - 4.50 (variable) |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | 164.5 - 165.5 |

| Pyridine C6 | 159.0 - 160.0 |

| Pyridine C2 | 148.5 - 149.5 |

| Pyridine C4 | 137.5 - 138.5 |

| Pyridine C3 | 126.0 - 127.0 |

| Pyridine C5 | 121.5 - 122.5 |

| Isopropyl CH | 69.5 - 70.5 |

| Methylene CH₂ | 63.0 - 64.0 |

Predicted Infrared (IR) Spectrum

Computational methods can also predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands in an IR spectrum and are crucial for identifying functional groups. DFT calculations determine the harmonic vibrational frequencies; however, these values are often systematically higher than experimental ones. researchgate.net Consequently, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

Table 3: Predicted IR Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3450 - 3550 |

| C-H Stretch | Aromatic | 3050 - 3100 |

| C-H Stretch | Aliphatic | 2950 - 3000 |

| C=O Stretch | Ester | 1715 - 1735 |

| C=N/C=C Stretch | Pyridine Ring | 1580 - 1610 |

| C-O Stretch | Ester | 1250 - 1300 |

Predicted Ultraviolet-Visible (UV-Vis) Spectrum

The prediction of electronic transitions, which are observed in UV-Vis spectroscopy, is accomplished using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). These calculations can provide insight into the electronic structure of the molecule, including the nature of its frontier molecular orbitals (HOMO and LUMO). rsc.org For this compound, the primary electronic transitions are expected to be π → π* transitions within the pyridine ring system.

Structure Activity Relationship Sar Investigations in Chemical Systems

Impact of Isopropyl Ester Variation on Chemical Properties and Reactivity

The ester moiety is a key functional group in Isopropyl 6-(hydroxymethyl)picolinate, and variations in the alkyl group of this ester can significantly alter the compound's chemical and physical properties. The isopropyl group, in comparison to other alkyl groups such as methyl or ethyl, imparts distinct steric and electronic effects.

The rate of reactions involving the ester group, such as hydrolysis, is sensitive to the size of the alkyl substituent. Generally, an increase in the steric bulk of the alcohol portion of an ester leads to a decrease in the rate of both acid-catalyzed and base-catalyzed hydrolysis. This is due to the increased difficulty for a nucleophile to approach the carbonyl carbon. Therefore, it is expected that the hydrolysis of this compound would be slower than that of its methyl or ethyl counterparts. For instance, in the acid-catalysed propanolysis of α-naphtyl acetate (B1210297), the reaction with 1-propanol (B7761284) is 16 times faster than with the bulkier 2-propanol (isopropanol) at 25 °C. ucr.ac.cr

The electronic effect of the isopropyl group is primarily inductive, being slightly more electron-donating than a methyl or ethyl group. This can subtly influence the reactivity of the ester carbonyl and the electron density of the pyridine (B92270) ring.

Below is a table illustrating the expected relative impact of varying the ester alkyl group on key chemical properties, based on general principles of organic chemistry.

| Alkyl Group | Relative Steric Hindrance | Relative Rate of Hydrolysis (Expected) | Inductive Effect |

|---|---|---|---|

| Methyl | Low | Fastest | +I |

| Ethyl | Moderate | Intermediate | +I |

| Isopropyl | High | Slowest | +I (stronger) |

Influence of the Hydroxymethyl Group on Molecular Interactions

The hydroxymethyl group at the 6-position of the pyridine ring is a crucial feature of this compound, significantly influencing its molecular interactions. This group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs).

The presence of the hydroxymethyl group allows for the formation of intramolecular hydrogen bonds, potentially with the nitrogen atom of the pyridine ring or the carbonyl oxygen of the ester group. Such intramolecular interactions can lock the molecule into a specific conformation, thereby influencing its reactivity and how it interacts with other molecules. For instance, studies on related hydroxy-substituted pyridine derivatives have shown the presence of intramolecular hydrogen bonds that affect their vibrational spectra and chemical properties.

Furthermore, the hydroxymethyl group plays a significant role in intermolecular interactions. It can form strong hydrogen bonds with solvent molecules or other molecules in a chemical system, which can be a determining factor in its solubility and crystal packing. In the context of ligand binding, the hydroxymethyl group can be a key pharmacophore, interacting with specific residues in a binding pocket.

Effect of Substituents on the Pyridine Ring on Reaction Efficiency and Ligand Binding

The electronic properties of the pyridine ring in this compound can be modulated by introducing substituents at various positions. These substituents can have a profound effect on the reactivity of the molecule, including the ease of reactions at the ring, the basicity of the pyridine nitrogen, and the molecule's ability to act as a ligand.

The effect of substituents on the reactivity of aromatic rings can often be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for a series of reactions with substituted aromatic reactants. wikipedia.orglibretexts.org The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of a reaction to these effects.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the pyridine ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack. EWGs also decrease the basicity of the pyridine nitrogen. Conversely, electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase the electron density of the ring, facilitating electrophilic substitution and increasing the basicity of the nitrogen atom. nih.gov

The following table provides examples of Hammett constants for various substituents and their expected qualitative effect on the reactivity of the pyridine ring in a picolinate (B1231196) system.

| Substituent | Position | Hammett Constant (σ) | Effect on Ring Electron Density | Effect on Pyridine Nitrogen Basicity |

|---|---|---|---|---|

| -NO₂ | para | +0.78 | Strongly Decreases | Strongly Decreases |

| -Cl | para | +0.23 | Decreases | Decreases |

| -H | - | 0.00 | Reference | Reference |

| -CH₃ | para | -0.17 | Increases | Increases |

| -OCH₃ | para | -0.27 | Strongly Increases | Strongly Increases |

In the context of ligand binding, these electronic modifications can tune the strength of coordination to a metal center. A more electron-rich pyridine ring will generally form a stronger bond with a metal cation. rsc.org

Conformation-Reactivity Relationships within the Picolinate Scaffold

The three-dimensional shape, or conformation, of this compound is a critical determinant of its reactivity. The molecule is not static and can adopt various conformations due to rotation around single bonds. The most important conformational degrees of freedom are the rotation of the isopropyl ester group and the hydroxymethyl group relative to the pyridine ring.

The relative orientation of the ester and hydroxymethyl groups can be influenced by non-covalent interactions, such as intramolecular hydrogen bonding, as discussed in section 7.2. The conformation of the picolinate scaffold will dictate the accessibility of the reactive centers, namely the ester carbonyl, the pyridine nitrogen, and the hydroxymethyl group.

For example, a conformation where the isopropyl group sterically shields the carbonyl carbon will hinder its reaction with nucleophiles. Similarly, the orientation of the hydroxymethyl group will affect its ability to participate in intermolecular hydrogen bonding. Computational studies on related picolinate and pyridine derivatives have been used to predict the most stable conformations and to understand how these conformations influence chemical and physical properties. acs.orgacs.org

Role of Hydrogen Bonding and Aromatic Interactions in Molecular Recognition (Chemical Context)

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is fundamental to many chemical processes. For this compound, hydrogen bonding and aromatic interactions are the primary drivers of its molecular recognition properties.

As previously mentioned, the hydroxymethyl group is a potent hydrogen bond donor and acceptor. The pyridine nitrogen, with its lone pair of electrons, is also a strong hydrogen bond acceptor. These functionalities allow the molecule to engage in specific hydrogen bonding networks with other molecules, which is a key aspect of its behavior in solution and in the solid state.

Design Principles for Modulating Chemical Behavior through Structural Modification

The insights gained from the SAR studies described in the preceding sections provide a set of design principles for modulating the chemical behavior of this compound and related molecules. By strategically altering its structure, one can fine-tune its properties for specific applications.

Tuning Reactivity: The reactivity of the ester group can be controlled by varying the size of the alkyl substituent. For applications requiring high stability towards hydrolysis, a bulkier group like isopropyl is preferable. To enhance reactivity, a smaller group like methyl would be more suitable.

Modulating Electronic Properties: The electronic landscape of the molecule can be precisely adjusted by introducing different substituents on the pyridine ring. Electron-donating groups can be used to increase the basicity of the nitrogen and enhance its ligand properties, while electron-withdrawing groups can be employed to increase the acidity of the ring protons or to facilitate nucleophilic substitution reactions. nih.gov

Controlling Intermolecular Interactions: The strength and directionality of hydrogen bonding can be modified by altering the position or nature of the hydroxymethyl group, or by introducing other hydrogen-bonding functionalities. This allows for the rational design of crystal structures or for optimizing interactions with a target molecule.

Conformational Control: The conformational preferences of the molecule can be influenced by introducing bulky groups that create steric hindrance or by designing in intramolecular hydrogen bonds. This can be used to pre-organize the molecule into a desired shape for a specific interaction.

By applying these principles, chemists can rationally design novel picolinate derivatives with tailored chemical properties and reactivity profiles.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, offering powerful tools for the separation and purification of compounds. For a molecule with the structural features of Isopropyl 6-(hydroxymethyl)picolinate—containing a polar hydroxymethyl group, an ester, and an aromatic pyridine (B92270) ring—several chromatographic techniques are particularly well-suited.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile, thermally stable compounds like this compound. A reverse-phase HPLC method is the most common starting point for a compound of this polarity. ijsrst.com

Method Development: The development of a robust HPLC method would involve the systematic optimization of several key parameters. actascientific.com

Column Selection: A C18 or C8 column is typically the first choice for reverse-phase separations. These columns, packed with silica (B1680970) particles bonded with octadecyl or octyl silanes, respectively, provide a non-polar stationary phase that effectively retains moderately polar compounds.

Mobile Phase Composition: The mobile phase would likely consist of a mixture of an aqueous component (like deionized water, often with a buffer such as phosphate (B84403) or an acid modifier like formic or trifluoroacetic acid to ensure consistent ionization and good peak shape) and an organic modifier (typically acetonitrile (B52724) or methanol). nih.govhelixchrom.com A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from impurities with a wide range of polarities.

Detection: The pyridine ring in this compound contains a chromophore that absorbs ultraviolet (UV) light. Therefore, a UV detector, set at a wavelength of maximum absorbance (likely around 260-270 nm for a pyridine derivative), would be the most straightforward and sensitive method of detection. oup.com

Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. pharmaguideline.compharmtech.combiotech-spain.com The validation process assesses several performance characteristics: theviews.in

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.com

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.comsepscience.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.comsepscience.comnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Parameter | Typical Acceptance Criteria | Illustrative Result |

|---|---|---|

| Specificity | Peak is free from interference at the retention time of the analyte. | No co-eluting peaks observed with placebo or known impurities. |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 over a range of 1-100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (Repeatability, %RSD) | ≤ 2% | 0.8% |

| Precision (Intermediate Precision, %RSD) | ≤ 3% | 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |

| Robustness | %RSD of results should remain within precision limits after minor changes. | Passed for variations in flow rate (±0.1 mL/min) and column temperature (±2°C). |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net this compound itself has a relatively high boiling point and contains a polar hydroxyl group, making it non-ideal for direct GC analysis. The hydroxyl group can cause peak tailing and poor chromatographic performance due to interactions with the stationary phase. Therefore, derivatization is typically required to increase the compound's volatility and thermal stability. nih.govgcms.cz

Derivatization: The most common derivatization strategy for compounds containing hydroxyl groups is silylation. thescipub.com This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in a solvent like pyridine, are used to create the more volatile TMS-ether derivative. nih.govresearchgate.net

Method Development and Validation: A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be appropriate.

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), would be suitable for separating the silylated derivative.

Temperature Program: A temperature gradient would be employed, starting at a lower temperature to allow for the elution of any volatile impurities or solvent, followed by a ramp to a higher temperature to elute the derivatized target compound.

Detector: An FID provides excellent sensitivity for organic compounds, while a GC-MS system offers the added advantage of structural confirmation through the mass spectrum of the analyte. cenam.mx

Validation of a GC method follows the same principles as HPLC validation (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness), with acceptance criteria tailored to the technique. environics.comresearchtrendsjournal.com

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 250°C |

| Oven Program | Initial 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50-500 m/z |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic reactions in real-time. ijsrst.com It allows a chemist to quickly assess the consumption of starting materials and the formation of products.

Procedure: For a reaction involving this compound, such as its synthesis or further functionalization, small aliquots of the reaction mixture would be taken at various time points. These aliquots, along with spots of the starting material and a co-spot (a mixture of starting material and the reaction mixture), are applied to a TLC plate (typically silica gel). researchgate.net

Solvent System Development: The key to effective TLC is selecting an appropriate mobile phase (solvent system). The goal is to find a solvent or mixture of solvents that provides good separation between the starting material and the product, with Retention Factor (Rf) values ideally between 0.2 and 0.8. silicycle.com For a compound like this compound and its potential precursors or products, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is a common starting point. silicycle.commerckmillipore.com The polarity of the mobile phase is adjusted by changing the ratio of the solvents to achieve optimal separation. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, can improve spot shape and resolution. silicycle.comrsc.org

Visualization: Since pyridine derivatives are often UV-active, the spots on the TLC plate can be visualized under a UV lamp (typically at 254 nm). nih.gov The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.

| Compound Polarity | Exemplary Solvent System | Typical Ratio (v/v) | Notes |

|---|---|---|---|

| Non-polar | Hexane / Ethyl Acetate | 9:1 to 4:1 | Good for separating less polar compounds. |

| Moderately Polar | Hexane / Ethyl Acetate | 1:1 to 1:4 | A versatile system for many organic compounds. |

| Polar | Dichloromethane (B109758) / Methanol (B129727) | 99:1 to 9:1 | Used for more polar compounds like alcohols and acids. |

| Basic Compounds | Hexane / Ethyl Acetate with Triethylamine | (e.g., 4:1) + 0.1% Et₃N | Reduces tailing of basic compounds like amines. |

| Acidic Compounds | Hexane / Ethyl Acetate with Acetic Acid | (e.g., 4:1) + 0.5% AcOH | Improves spot shape for carboxylic acids. |

Development of Quantitative Assays for Research Samples

Spectrophotometric Methods

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the UV-Vis range. mdpi.com The pyridine ring in this compound provides a strong chromophore, making this technique suitable for developing a quantitative assay.

Method Development: The first step is to determine the wavelength of maximum absorbance (λmax). This is done by scanning a dilute solution of the pure compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) across the UV spectrum (typically 200-400 nm). The λmax for pyridine derivatives is often in the 260-270 nm range. researchgate.net

Once the λmax is established, a calibration curve is constructed. A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured. According to the Beer-Lambert law, absorbance is directly proportional to concentration. A plot of absorbance versus concentration should yield a straight line, the equation of which can be used to determine the concentration of unknown research samples.

Validation: A spectrophotometric assay should be validated for linearity, accuracy, and precision within a specified range, similar to chromatographic methods. nih.gov While not as specific as chromatographic methods (as any substance absorbing at the same wavelength will interfere), it is an excellent tool for quantifying relatively pure samples. Derivative spectrophotometry can sometimes be used to resolve overlapping spectral bands and improve specificity. mdpi.com

| Parameter | Typical Acceptance Criteria |

|---|---|

| Wavelength (λmax) | Wavelength of maximum absorbance. |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 |

| Range | The interval over which linearity, accuracy, and precision are acceptable. |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | ≤ 2.0% |

Chromatographic Quantification

The quantification of this compound in various matrices is predominantly achieved through chromatographic techniques, which are celebrated for their high resolution and sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the primary methods for accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the quantification of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the pyridine ring exhibits strong absorbance. Method development would focus on optimizing mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak, well-resolved from any impurities.

A developed HPLC method for a related isopropyl ester demonstrated a detection limit of 0.96 μg/g and a quantification limit of 2.91 μg/g, showcasing the sensitivity of this technique. oatext.comoatext.com The calibration curve for such an analysis typically shows a high degree of linearity, often with a correlation coefficient (R²) of 0.9999, indicating a strong relationship between concentration and detector response. oatext.comoatext.com

Gas Chromatography (GC): For volatile compounds, GC is a powerful quantification tool. This compound, possessing a moderate molecular weight and potential for volatility, can be amenable to GC analysis. A capillary column, such as one with a DB-624 stationary phase, is often employed for the separation of residual solvents and other volatile components. nih.govnih.gov Flame Ionization Detection (FID) is a common choice for quantification due to its wide linear range and sensitivity to organic compounds. For GC analysis, sample preparation might involve dissolution in a suitable solvent. Headspace GC is particularly useful for the analysis of residual solvents like isopropyl alcohol that might be present from the synthesis process. nih.govnih.gov

Interactive Data Table: Typical Chromatographic Conditions for Related Compounds

| Parameter | HPLC | Gas Chromatography |

| Column | Reversed-phase C18 | Fused silica DB-624 (30 m x 0.32 mm x 1.8 µm) nih.govnih.gov |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Nitrogen or Helium |

| Detector | Diode Array Detector (DAD) oatext.comoatext.com | Flame Ionization Detector (FID) nih.govnih.gov |

| Flow Rate/Gas Flow | 1.0 mL/min | 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 40°C) | Oven program (e.g., 50°C to 250°C) |

| Injection Volume | 10 µL | 1 µL (split injection) |

Advanced Techniques for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time, or in situ, provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. For the synthesis of this compound, which likely involves the esterification of 6-(hydroxymethyl)picolinic acid with isopropanol (B130326), several advanced spectroscopic techniques can be employed for in situ monitoring.

Process Analytical Technology (PAT): PAT encompasses a range of tools for real-time analysis. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy are particularly powerful. An FTIR probe immersed in the reaction vessel can track the disappearance of the carboxylic acid reactant and the appearance of the ester product by monitoring characteristic vibrational frequencies. Similarly, Raman spectroscopy can provide real-time information on the chemical transformations occurring in the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine in situ monitoring due to instrumentation costs, benchtop or process NMR spectrometers can provide detailed structural information as the reaction progresses. This allows for the simultaneous tracking of reactants, products, and any significant intermediates.

These advanced techniques enable researchers to optimize reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize yield and minimize impurity formation.

Quality Control and Impurity Profiling in Research Synthesis

Ensuring the purity of a synthesized compound is paramount in research to guarantee the reliability of subsequent experimental results. For this compound, a comprehensive quality control strategy involves the identification and quantification of potential impurities.

Potential Impurities: The synthesis of this compound is likely to involve the esterification of 6-(hydroxymethyl)picolinic acid with isopropyl alcohol. Potential impurities could include:

Unreacted starting materials: 6-(hydroxymethyl)picolinic acid and residual isopropyl alcohol.

Byproducts: Potential side-products from the reaction, such as dimers or products of side reactions involving the hydroxymethyl group.

Reagents and solvents: Residual catalysts or solvents used in the synthesis and purification steps.

Impurity Profiling: The impurity profile is typically established using a combination of chromatographic and spectroscopic techniques. HPLC and GC methods, as described for quantification, are also employed for the separation and detection of impurities. The use of a mass spectrometer (MS) coupled with either LC or GC (LC-MS or GC-MS) is a powerful tool for the identification of unknown impurities by providing molecular weight and fragmentation data. The identity of impurities can be confirmed by synthesizing reference standards.

Quality Control Specifications: For research-grade material, specifications are set for the purity of this compound and the maximum allowable levels of identified and unidentified impurities. These specifications are confirmed for each synthesized batch through rigorous analytical testing.

Interactive Data Table: Common Analytical Techniques for Quality Control

| Analytical Technique | Purpose | Information Obtained |

| HPLC-UV | Purity assessment and quantification of non-volatile impurities. | Percentage purity, levels of known and unknown impurities. |

| GC-FID | Analysis of residual solvents and volatile impurities. | Concentration of residual isopropyl alcohol and other solvents. |

| LC-MS/GC-MS | Identification of unknown impurities. | Molecular weight and structural information of impurities. |

| NMR Spectroscopy | Structural confirmation of the final product and impurities. | Detailed structural elucidation. |

| FTIR Spectroscopy | Functional group analysis and confirmation of product formation. | Presence of characteristic functional groups (e.g., ester, hydroxyl). |

Exploratory Research Applications and Chemical Biology Probes

Role as a Model Acceptor in Glycosylation Chemistry Research

The synthesis of complex carbohydrates and glycoconjugates is a significant challenge in organic chemistry. Glycosylation reactions, which form the cornerstone of this field, are often sensitive to the electronic and steric nature of the participating molecules. In this context, derivatives of 6-(hydroxymethyl)picolinate have been employed as model acceptor molecules to systematically study the variables that govern the efficiency and stereoselectivity of glycosidic bond formation.

Research has utilized methyl 6-(hydroxymethyl)picolinate as a model acceptor to dissect the intricate interplay between glycosyl donors and promoters in glycosylation reactions. nih.gov The presence of the basic pyridine (B92270) ring in the acceptor molecule presents a challenge, as it can neutralize the acidic promoters typically used to activate glycosyl donors. This makes it an excellent model system to identify robust glycosylation conditions for base-sensitive substrates.

A systematic study evaluated the performance of 22 different glycosyl donors in the glycosylation of methyl 6-(hydroxymethyl)picolinate, leading to the synthesis of various pyridine-containing glycosides. nih.gov The efficiency of these reactions was found to be highly dependent on the protecting groups on the glycosyl donor, the nature of the leaving group at the anomeric center, and the choice of promoter. This comprehensive investigation has provided a reliable pathway for accessing pyridine-containing glycosides, with yields ranging from 46% to 85%. nih.gov

Interactive Table: Glycosylation of Methyl 6-(hydroxymethyl)picolinate with Various Donors

| Glycosyl Donor Type | Promoter | Yield (%) |

|---|---|---|

| Peracetylated Glucose | TMSOTf | 65 |

| Perbenzoylated Galactose | TMSOTf | 78 |

| Benzylated Fucose | TMSOTf | 85 |

Comparative studies have been conducted to elucidate the electronic influence of the pyridine ring. For instance, the glycosylation of methyl 6-(hydroxymethyl)picolinate was compared with that of a benzene-based analogue under identical conditions. The benzene-based acceptor consistently provided higher yields of the corresponding glycoside (e.g., 79%) compared to the pyridine-based acceptor (46%). nih.gov This highlights the deactivating effect of the pyridine ring, likely due to its interaction with the acidic promoter, thereby reducing its effective concentration for activating the glycosyl donor. nih.gov

Utilization in Investigating Enzyme Inhibition Mechanisms at a Molecular Level

The structural motif of 6-(hydroxymethyl)picolinate is a valuable starting point for the design and synthesis of molecules aimed at probing and inhibiting enzyme function. The ability to chemically modify the hydroxyl and ester groups, coupled with the metal-chelating potential of the picolinate (B1231196) core, allows for the generation of diverse molecular architectures tailored for specific biological targets.

While direct use of Isopropyl 6-(hydroxymethyl)picolinate as a chemical probe is not extensively documented, its methyl analog, methyl 6-(hydroxymethyl)picolinate, serves as a key precursor in the synthesis of enzyme inhibitors. nih.gov This foundational role is critical in the development of chemical probes designed to investigate enzyme-ligand interactions. For example, it has been used in the synthesis of isosteres of dipicolinic acid, which are designed to inhibit metallo-β-lactamases (MBLs). nih.gov

Metallo-β-lactamases are enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. nih.gov The design of inhibitors for these enzymes is a crucial area of research. In one study, methyl 6-(hydroxymethyl)picolinate was converted to an alkyl bromide, which then served as an intermediate for the synthesis of various dipicolinic acid isosteres. nih.gov These synthesized compounds, bearing different functional groups in place of one of the carboxylic acids of dipicolinic acid, were then evaluated for their ability to inhibit NDM-1, a prominent MBL. nih.gov This approach allows for a systematic investigation of how different metal-binding motifs affect the inhibition mechanism and potency, providing valuable insights into the molecular requirements for effective MBL inhibition. nih.gov

Interactive Table: Synthesis of Metallo-β-lactamase Inhibitor Precursors from Methyl 6-(hydroxymethyl)picolinate

| Precursor | Modification | Resulting Compound Class | Target Enzyme Class |

|---|---|---|---|

| Methyl 6-(hydroxymethyl)picolinate | Conversion to Alkyl Bromide | Dipicolinic Acid Isosteres | Metallo-β-lactamases |

| Methyl 6-bromopicolinate | Palladium-catalyzed cross-coupling | Varied Isosteres | Metallo-β-lactamases |

This table illustrates the role of picolinate derivatives in the synthesis of enzyme inhibitors. nih.gov

The pyridine-picolinate scaffold is present in molecules that have been investigated for their potential as allosteric modulators of protein function. While specific studies focusing on this compound in this context are not prominent, the broader class of pyridine-containing compounds is of significant interest in the study of allostery. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. This mechanism offers a more nuanced approach to modulating protein function compared to direct competitive inhibition or activation. The structural features of this compound, including its potential for hydrogen bonding and aromatic interactions, make it a plausible fragment for the design of novel allosteric modulators in future research endeavors.

Applications in Materials Science Research (e.g., as a monomer, ligand for MOFs, or precursor)

The bifunctional nature of this compound, possessing both a polymerizable hydroxyl group and a metal-coordinating picolinate moiety, suggests its potential utility in materials science. Commercial suppliers of chemical compounds often categorize it under headings such as "MOF Ligands" and "Organic monomer of COF" (Covalent Organic Frameworks), indicating its recognized potential in these areas.

As a ligand for Metal-Organic Frameworks (MOFs), the picolinate group can coordinate with metal ions to form porous, crystalline structures with applications in gas storage, separation, and catalysis. The hydroxymethyl group could either be a secondary functional site within the MOF pores or potentially participate in post-synthetic modifications.